molecular formula C12H9F3N2O2 B2489455 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-42-1

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2489455
CAS RN: 187998-42-1
M. Wt: 270.211
InChI Key: BRPWJZSTHIHDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid, also known as TFMP, is a novel pyrazole derivative that has gained significant attention in scientific research. The compound has shown promising results in various studies, making it a potential candidate for future drug development.

Scientific Research Applications

Structural and Spectral Investigations

The research by Viveka et al. (2016) focused on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. This included characterizations such as NMR, FT-IR spectroscopy, and thermo gravimetric analysis. The study highlights the importance of this compound in understanding the structural and spectral properties of biologically important derivatives.

Synthesis and Pharmacological Investigation

Although focusing on a slightly different derivative, the study by Gokulan et al. (2012) synthesizes and evaluates pyrazole-4-carboxylic acid ethyl esters for analgesic and anti-inflammatory activity. This research indicates the potential pharmacological applications of these compounds in developing new therapeutic agents.

Reactivity and Functionalization

The work by Schlosser et al. (2002) discusses the regioflexible conversion of heterocyclic materials, including trifluoromethyl-substituted pyrazoles. This study is significant for understanding the versatile reactivity and potential for chemical modifications of these compounds.

Antibacterial Activities

Maqbool et al. (2014) synthesized pyrazolopyridines with potential antibacterial activities. While the focus is on a different derivative, it showcases the antimicrobial potential of pyrazole-based compounds, suggesting avenues for further exploration of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid in this area.

Electron Transfer and Interaction Studies

Tewari et al. (2014) explored pyrazole ester derivatives for their interaction with acetone molecules. Their study, detailed in Tewari et al. (2014), provides insights into the molecular interactions and electron transfer capabilities of these compounds.

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPWJZSTHIHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using 4-trifluoromethylphenylhydrazine (12.8 g) and ethyl 2-ethoxymethyleneacetoacetate (12.3 g), the title compound (12.3 g) was obtained, melting point: 181° C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One

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